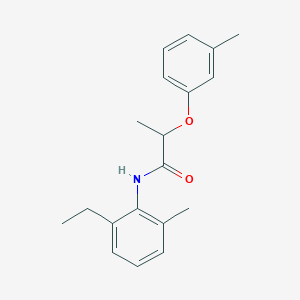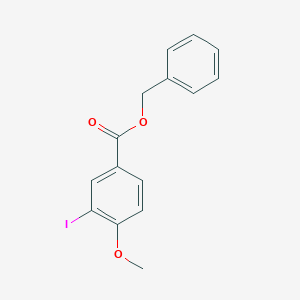![molecular formula C24H28N4O5 B250161 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves the inhibition of bacterial cell wall synthesis. It inhibits the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to the disruption of the bacterial cell wall and subsequent cell death.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit low toxicity and high selectivity towards bacterial cells. It has also been found to exhibit good stability and solubility in various solvents. However, it has been found to exhibit poor bioavailability, which limits its use in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It also exhibits significant activity against various bacterial and fungal strains, making it a valuable tool for studying the mechanism of action of antibacterial and antifungal agents. However, its poor bioavailability limits its use in vivo, and its selectivity towards bacterial cells may limit its use in studying eukaryotic cells.
Orientations Futures
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several potential future directions for research. One possible direction is to improve its bioavailability, making it more suitable for use in vivo. Another possible direction is to study its selectivity towards bacterial cells and its potential use in developing new antibacterial agents. Additionally, its antifungal activity could be further studied to develop new antifungal agents. Finally, its potential applications in other fields, such as agriculture and environmental science, could be explored.
In conclusion, the compound this compound has significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and improve its properties for use in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves several steps. The first step involves the preparation of 4-isopropylphenol, which is then converted into 4-(4-isopropylphenoxy)acetic acid. This acid is then reacted with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to obtain the corresponding amide. The final step involves the reaction of the amide with 4-(4-isopropylphenoxy)acetyl chloride to obtain the target compound.
Applications De Recherche Scientifique
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various bacterial strains, including gram-positive and gram-negative bacteria. It has also been found to exhibit antifungal activity against various fungal strains.
Propriétés
Formule moléculaire |
C24H28N4O5 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
2-(4-propan-2-ylphenoxy)-N-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C24H28N4O5/c1-15(2)17-5-9-19(10-6-17)31-13-21(29)25-23-24(28-33-27-23)26-22(30)14-32-20-11-7-18(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)(H,26,28,30) |
Clé InChI |
MFTCBUKABCMIJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)



